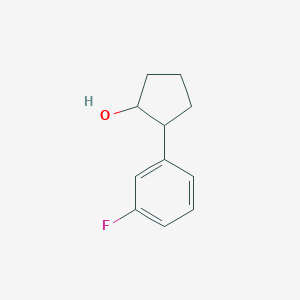
trans-2-(3-Fluorophenyl)cyclopentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-2-(3-Fluorophenyl)cyclopentanol: is an organic compound with the molecular formula C11H13FO . It contains a cyclopentane ring substituted with a hydroxyl group and a fluorophenyl group in a trans configuration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Fluorophenyl)cyclopentanol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods: Industrial production of this compound may involve the hydrogenation of furfural using Cu–Co catalysts prepared by co-precipitation or oxalate sol–gel methods . The choice of catalyst and reaction conditions can influence the yield and selectivity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Trans-2-(3-Fluorophenyl)cyclopentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or hydrocarbons.
Substitution: Formation of substituted cyclopentanol derivatives.
Aplicaciones Científicas De Investigación
Trans-2-(3-Fluorophenyl)cyclopentanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of trans-2-(3-Fluorophenyl)cyclopentanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and fluorophenyl moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Cyclopentanol: A simple cyclopentane derivative with a hydroxyl group.
3-Fluorophenylcyclopentane: A cyclopentane ring substituted with a fluorophenyl group without the hydroxyl group.
Uniqueness: Trans-2-(3-Fluorophenyl)cyclopentanol is unique due to the presence of both the hydroxyl group and the fluorophenyl group in a trans configuration. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C11H13FO |
|---|---|
Peso molecular |
180.22 g/mol |
Nombre IUPAC |
2-(3-fluorophenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H13FO/c12-9-4-1-3-8(7-9)10-5-2-6-11(10)13/h1,3-4,7,10-11,13H,2,5-6H2 |
Clave InChI |
ARVGKJBSGIRSTQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C1)O)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide](/img/structure/B13404465.png)

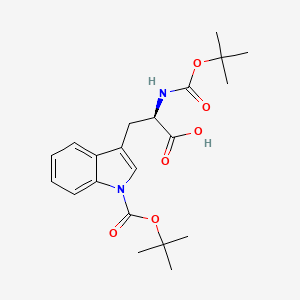

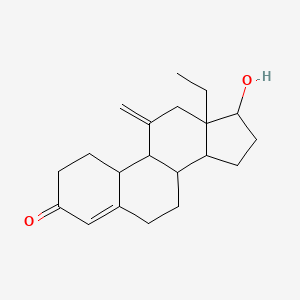
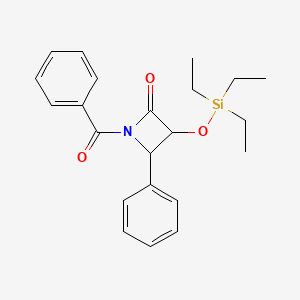




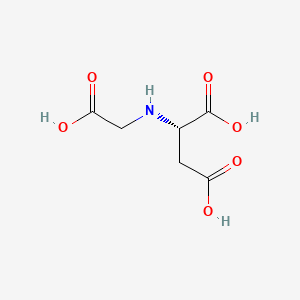
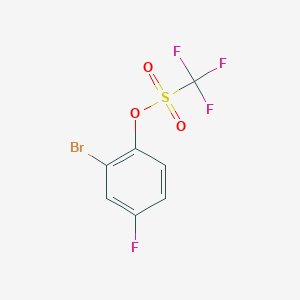
![N-[2-Fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13404528.png)
![benzyl N-[1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate](/img/structure/B13404540.png)
